molecular formula C18H14N2O4 B5557603 N-(3-nitrobenzyl)-N-phenyl-2-furamide

N-(3-nitrobenzyl)-N-phenyl-2-furamide

Cat. No.: B5557603
M. Wt: 322.3 g/mol
InChI Key: WSXDAGGTVQTBFQ-UHFFFAOYSA-N
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Description

N-(3-Nitrobenzyl)-N-phenyl-2-furamide is a furan-2-carboxamide derivative featuring a nitro-substituted benzyl group and a phenyl group attached to the nitrogen atom. The nitro group at the 3-position of the benzyl moiety likely confers electron-withdrawing effects, influencing reactivity, solubility, and biological activity. Such compounds are typically synthesized via condensation reactions between activated furan carboxylates and substituted amines, as seen in related furamides .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

The following table compares key structural attributes of N-(3-nitrobenzyl)-N-phenyl-2-furamide with analogs from the evidence:

Compound Name Substituents on Amide Nitrogen Furan Substituents Key Functional Groups Reference
This compound 3-Nitrobenzyl, Phenyl None Nitro (benzyl), Amide Target Compound
N-{[1-(3-Chlorobenzyl)-1H-benzimidazol-2-yl]methyl}-N-methyl-2-furamide 3-Chlorobenzyl, Methyl None Chlorobenzyl, Benzimidazole
5-Nitro-N-[3-(trifluoromethyl)phenyl]-2-furamide 3-Trifluoromethylphenyl 5-Nitro Nitro (furan), CF₃
N-(4-Benzoylphenyl)-5-(3-hydroxyphenyl)-2-furamide 4-Benzoylphenyl 5-Hydroxyphenyl Benzoyl, Hydroxyl

Key Observations :

  • Electron-Withdrawing Groups: The nitro group on the benzyl (target compound) vs. the trifluoromethyl group on the phenyl () both enhance electrophilicity but differ in steric effects.
  • Bioactive Moieties : The benzimidazole in ’s compound introduces a heterocyclic system, enabling π-π stacking in biological targets, unlike the simpler benzyl group in the target compound .
  • Polarity : Hydroxyl groups () improve aqueous solubility, whereas nitro groups (target compound) may reduce it, affecting bioavailability .

Physicochemical Properties

Property This compound 5-Nitro-N-[3-(trifluoromethyl)phenyl]-2-furamide N-(4-Benzoylphenyl)-5-(3-hydroxyphenyl)-2-furamide
Molecular Weight (g/mol) ~340 (estimated) 314.23 413.43
LogP (Predicted) ~3.2 (high lipophilicity) 3.8 2.5 (due to hydroxyl)
Solubility Low (non-polar substituents) Moderate (CF₃ enhances polarity) High (hydroxyl improves aqueous solubility)

Properties

IUPAC Name

N-[(3-nitrophenyl)methyl]-N-phenylfuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O4/c21-18(17-10-5-11-24-17)19(15-7-2-1-3-8-15)13-14-6-4-9-16(12-14)20(22)23/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSXDAGGTVQTBFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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